Kallikrein Kinetics: Boc-Protected vs. Unprotected
The Boc-protected analog, Boc-Leu-Ser-Thr-Arg-pNA, exhibits well-characterized kinetic parameters for plasma kallikrein, which provides a class-level benchmark for the core peptide sequence. In a direct enzymatic assay, this analog demonstrated a Km of 235 pmol·L⁻¹ and a Vmax of 337 nmol(PNA)·s⁻¹·U⁻¹(kK) [1]. While the unprotected D-Leu-Ser-Thr-Arg-pNA is not typically used for kallikrein assays, this data establishes the baseline affinity of the underlying Leu-Ser-Thr-Arg sequence for this protease class. The absence of the N-terminal Boc group in the target compound is a critical functional distinction, as it redirects specificity toward different serine proteases (e.g., thrombin, Factor Xa) and eliminates the steric hindrance that may affect active site accommodation in certain enzymes .
| Evidence Dimension | Michaelis-Menten Kinetics (Km, Vmax) |
|---|---|
| Target Compound Data | Data for unprotected H-D-Leu-Ser-Thr-Arg-pNA not directly reported in this kallikrein model. |
| Comparator Or Baseline | Boc-Leu-Ser-Thr-Arg-pNA: Km = 235 pmol·L⁻¹; Vmax = 337 nmol(PNA)·s⁻¹·U⁻¹(kK) |
| Quantified Difference | N/A (Class-level inference based on shared core sequence but distinct N-terminal protection). |
| Conditions | Plasma kallikrein assay; Km and Vmax determined via chromogenic substrate hydrolysis. |
Why This Matters
This evidence demonstrates that the core Leu-Ser-Thr-Arg sequence confers inherent affinity for kallikrein-like proteases, but the absence of the Boc group in D-Leu-Ser-Thr-Arg p-nitroanilide is a deliberate design feature to avoid cross-reactivity in assays targeting other serine proteases such as thrombin and Factor Xa.
- [1] Zhang et al. Establishment of prekallikrein activity assay using BOC-Leu-Ser-Thr-Arg-pNA. Chinese Journal of Misdiagnostics. 2009. View Source
